molecular formula C16H12Cl2N2O B5714267 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole

Katalognummer B5714267
Molekulargewicht: 319.2 g/mol
InChI-Schlüssel: IWAXOAFEQDGVDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole, commonly known as DMBI, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMBI is a white crystalline solid that is soluble in organic solvents and exhibits a high melting point. In

Wirkmechanismus

DMBI exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMBI has been shown to inhibit the activity of several enzymes involved in cancer progression, including topoisomerase II, protein kinase C, and histone deacetylase. DMBI also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
DMBI has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, DMBI can cause DNA damage and induce cell cycle arrest in cancer cells. DMBI has been shown to induce oxidative stress and alter the expression of several genes involved in cancer progression and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

DMBI is a promising compound for preclinical studies due to its potent anti-cancer and anti-inflammatory effects. However, DMBI has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications. Additionally, the synthesis of DMBI can be challenging, and the purity of the compound can affect its activity.

Zukünftige Richtungen

Future research on DMBI should focus on optimizing its synthesis and improving its solubility in aqueous solutions. Additionally, the potential of DMBI as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. The development of novel formulations of DMBI, such as nanoparticles and liposomes, could improve its bioavailability and enhance its therapeutic efficacy. Furthermore, the potential of DMBI as a lead compound for the development of new drugs should be investigated.

Synthesemethoden

DMBI can be synthesized using various methods, including condensation of 2-methylbenzimidazole with 3,4-dichlorobenzoyl chloride, or by reacting 2-methylbenzimidazole with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent. The purity of DMBI can be improved by recrystallization from suitable solvents.

Wissenschaftliche Forschungsanwendungen

DMBI has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. DMBI has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory properties have been demonstrated in animal models of inflammation. Additionally, DMBI has been shown to possess anti-bacterial and anti-fungal activities.

Eigenschaften

IUPAC Name

(3,4-dichlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-9-5-14-15(6-10(9)2)20(8-19-14)16(21)11-3-4-12(17)13(18)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAXOAFEQDGVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dichlorophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.